molecular formula C10H9NO2 B1611220 (R)-2-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 93744-17-3

(R)-2-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B1611220
CAS No.: 93744-17-3
M. Wt: 175.18 g/mol
InChI Key: BIJYXIOVXFBJEP-SECBINFHSA-N
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Description

®-2-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of ®-glycidol with 2-cyanophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ®-glycidol attacks the nitrile carbon of 2-cyanophenol, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Oxiran-2-ylmethoxy)benzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as sodium azide, thiols, or primary amines can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

    Oxidation: Diols or other oxygenated derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(Oxiran-2-ylmethoxy)benzonitrile serves as a versatile intermediate for the preparation of more complex molecules. Its epoxide ring and nitrile group provide multiple reactive sites for further functionalization.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug discovery.

Industry

In the industrial sector, ®-2-(Oxiran-2-ylmethoxy)benzonitrile can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers, resins, and other advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of ®-2-(Oxiran-2-ylmethoxy)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The epoxide ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, which can alter their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Oxiran-2-ylmethoxy)benzonitrile: The enantiomer of the compound, which may exhibit different biological activities due to its chirality.

    2-(Oxiran-2-ylmethoxy)benzaldehyde: A similar compound with an aldehyde group instead of a nitrile group.

    2-(Oxiran-2-ylmethoxy)benzoic acid: A compound with a carboxylic acid group, which may have different reactivity and applications.

Uniqueness

®-2-(Oxiran-2-ylmethoxy)benzonitrile is unique due to its combination of an epoxide ring and a nitrile group, which provides a distinct set of chemical properties and reactivity. Its chirality adds another layer of complexity, making it a valuable compound for asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

2-[[(2R)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJYXIOVXFBJEP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504572
Record name 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93744-17-3
Record name 2-{[(2R)-Oxiran-2-yl]methoxy}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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